molecular formula C14H11F3N4O2S B2967171 3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1396784-22-7

3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2967171
CAS No.: 1396784-22-7
M. Wt: 356.32
InChI Key: XVMVVRCMRHWQNE-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a benzo[d]thiazole moiety via a carboxamide bridge. The molecular formula is C₁₇H₁₄F₃N₅O₂S, with a molecular weight of 421.4 g/mol (derived from structural analysis). The trifluoromethyl (-CF₃) group on the benzothiazole ring and the methoxy (-OCH₃) substituent on the pyrazole are critical structural elements that influence its physicochemical and biological properties.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O2S/c1-21-6-7(12(20-21)23-2)11(22)19-13-18-10-8(14(15,16)17)4-3-5-9(10)24-13/h3-6H,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMVVRCMRHWQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, which is then functionalized with a trifluoromethyl group. The pyrazole ring is subsequently introduced through cyclization reactions. The final step involves the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group enhances lipophilicity and metabolic stability compared to methoxy/methyl substituents .
  • The position of the carboxamide linkage (pyrazole-3 vs.

Compounds with Pyrazole-Carboxamide Linkages

Pyrazole-carboxamide derivatives are prevalent in medicinal chemistry. Notable examples:

Compound Name Linked Heterocycle/Group Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Benzo[d]thiazole 3-methoxy, 1-methyl C₁₇H₁₄F₃N₅O₂S 421.4 -
3-Methoxy-1-methyl-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide Thiadiazole Thioethyl-oxo group C₁₇H₁₅F₃N₆O₃S₂ 472.5
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)biphenyl-3-sulfonamide Thiophene-sulfonamide Biphenyl C₂₂H₁₅N₃O₂S₂ 417.5

Key Observations :

  • Sulfonamide-linked analogs () exhibit different hydrogen-bonding profiles compared to carboxamides, which may alter target selectivity .

Trifluoromethyl (-CF₃) vs. Methoxy (-OCH₃):

  • -CF₃ : Electron-withdrawing, enhances resistance to oxidative metabolism. Compounds with -CF₃ (e.g., Target, ) are often prioritized in drug discovery for prolonged half-lives .
  • -OCH₃ : Electron-donating, may improve aqueous solubility but reduce membrane permeability .

Thiazole vs. Thiadiazole Linkers:

C. Docking Studies ():

  • Analogs with bulky aryl groups (e.g., 9c in ) exhibit improved binding to active sites due to hydrophobic interactions. The Target’s -CF₃ group may mimic this effect .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight 421.4 472.5 547.5
Key Functional Groups Pyrazole-4-carboxamide, -CF₃ Thiadiazole, thioethyl Pyrazole-4-carboxamide, dual -CF₃
Likely Solubility* Moderate (balanced lipophilicity) Low (high MW, thioether) Low (high MW, hydrophobic substituents)

*Predicted based on substituent polarity and molecular weight trends .

Biological Activity

3-Methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H12F3N3O2S
  • Molecular Weight : 335.31 g/mol
  • CAS Number : Not specifically listed in the search results, but it can be referenced through its structural components.

The compound exhibits a variety of biological activities primarily attributed to its interaction with specific molecular targets within biological systems. The following mechanisms have been proposed:

  • Anticancer Activity : The compound may inhibit cancer cell proliferation by interfering with cell cycle progression and inducing apoptosis. Studies have shown that pyrazole derivatives can effectively inhibit the growth of various cancer cell lines, including breast and liver cancer cells .
  • Antimicrobial and Antiviral Properties : Compounds similar to this one have demonstrated activity against a range of pathogens, suggesting potential applications in treating infections . The trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and improve bioactivity.

Case Studies and Research Findings

  • Antitumor Activity :
    • A study evaluated various pyrazole derivatives, revealing that those with structural similarities to 3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide exhibited significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values below 5 µg/mL .
  • Antimicrobial Evaluation :
    • Research on related benzothiazole compounds has indicated broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
  • Inflammation Modulation :
    • Benzothiazole derivatives have shown promise as anti-inflammatory agents by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways .

Data Table: Summary of Biological Activities

Biological ActivityReference
Antitumor (IC50 < 5 µg/mL against MDA-MB-231)
Antimicrobial (effective against Gram-positive bacteria)
Anti-inflammatory (inhibition of COX/LOX enzymes)

Q & A

Q. What are the optimal synthetic routes for 3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Pyrazole Core Formation : Cyclocondensation of ethyl acetoacetate with methyl hydrazine derivatives to form the pyrazole ring, followed by methoxylation at the 3-position .
  • Thiazole Coupling : Reaction of 4-(trifluoromethyl)benzo[d]thiazol-2-amine with the pyrazole-4-carboxylic acid intermediate via amide bond formation using coupling agents like EDCI/HOBt .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
    Key Validation : Confirm intermediate structures via 1^1H NMR (e.g., singlet for methyl at δ 3.8 ppm) and final product purity via HPLC (retention time ~12.3 min, 98% area) .

Q. How should researchers characterize the compound’s structural and spectral properties?

Methodological Answer:

  • Spectroscopy :
    • 1^1H/13^{13}C NMR : Identify key groups:
  • Trifluoromethyl (19^{19}F NMR, δ -62 to -65 ppm) .
  • Methoxy protons (δ 3.8–4.0 ppm, singlet) .
    • IR Spectroscopy : Confirm amide C=O stretch (~1680 cm1^{-1}) and thiazole C=N (~1600 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]+^+ (calculated m/z 416.3) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for solid-state stability analysis .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for pyrazole-thiazole hybrids?

Methodological Answer:

  • Dynamic NMR Studies : Perform variable-temperature 1^1H NMR to detect rotational barriers in amide bonds (e.g., coalescence temperature ~120°C for hindered rotation) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., thiazole C-H coupling to pyrazole methyl groups) .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

Q. What strategies optimize bioavailability given the trifluoromethyl group’s lipophilicity?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable esters (e.g., pivaloyloxymethyl) at the carboxamide group to enhance solubility .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates while retaining metabolic stability .
  • In Vitro Assays : Measure logP (target <3) and PAMPA permeability to balance lipophilicity and absorption .

Q. How to conduct SAR studies to identify critical substituents affecting CYP3A4 inhibition?

Methodological Answer:

  • Analog Synthesis : Replace the trifluoromethyl group with Cl, Br, or CF3_3CF2_2 to assess steric/electronic effects .
  • Enzyme Assays : Use recombinant CYP3A4 and LC-MS to measure IC50_{50} values (e.g., IC50_{50} <1 μM indicates strong inhibition) .
  • Docking Studies (AutoDock Vina) : Map interactions between the thiazole ring and CYP3A4’s heme-binding pocket (e.g., π-π stacking with Phe304) .

Q. How to address low yields in the final amide coupling step?

Methodological Answer:

  • Coupling Agent Optimization : Test T3P/DIEA in DMF vs. HATU/DIPEA in THF; the latter often improves yields to >80% .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hr) and minimize side-product formation .
  • In Situ FTIR Monitoring : Track carboxamide formation (disappearance of carboxylic acid peak at ~1700 cm1^{-1}) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for analogs?

Methodological Answer:

  • Purity Assessment : Re-analyze samples via DSC (heating rate 10°C/min) to detect polymorphic transitions .
  • Interlab Calibration : Cross-validate instruments using USP melting point standards (e.g., caffeine, 236°C) .
  • Crystallization Solvent Screen : Compare mp from ethanol (mp 195–198°C) vs. acetonitrile (mp 190–193°C) to identify solvent-induced polymorphism .

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